molecular formula C18H18ClN5O2S B12155604 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide

Cat. No.: B12155604
M. Wt: 403.9 g/mol
InChI Key: TXXVZTDZQPDGOP-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse set of properties. Its systematic name is quite a mouthful, so let’s break it down:

      2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide: contains several functional groups:

  • The compound’s structure suggests potential biological activity, making it interesting for further investigation.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products: These depend on the specific reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with enzymes, receptors, or cellular processes.

      Medicine: Exploring its pharmacological properties, potential drug development, or therapeutic applications.

      Industry: Assessing its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C18H18ClN5O2S

    Molecular Weight

    403.9 g/mol

    IUPAC Name

    2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

    InChI

    InChI=1S/C18H18ClN5O2S/c1-11-6-7-13(19)9-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(8-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)

    InChI Key

    TXXVZTDZQPDGOP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

    Origin of Product

    United States

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